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Compound of Interest

Compound Name: Squalamine

Cat. No.: B192432

An In-depth Technical Guide to the Chemical Structure and Synthesis of Squalamine Lactate

Introduction

Squalamine is a cationic, amphipathic aminosterol originally isolated in 1993 from tissues of
the dogfish shark, Squalus acanthias.[1] It consists of a sulfated bile salt steroid core coupled
to the polyamine spermidine.[1] This unique structure imparts a broad spectrum of biological
activities, including antimicrobial and anti-angiogenic properties. Squalamine lactate is the
lactate salt form of squalamine, developed for clinical investigation.[2] Its most notable
therapeutic application has been in the treatment of neovascular age-related macular
degeneration (AMD) due to its ability to inhibit endothelial cell proliferation and migration
stimulated by various growth factors.[3][4]

This technical guide provides a comprehensive overview of the chemical structure and
synthesis of squalamine lactate, intended for researchers, scientists, and professionals in drug
development.

Chemical Structure of Squalamine Lactate

Squalamine is an aminosterol conjugate with a complex and unprecedented chemical
structure for a natural product.[1] The molecule's architecture is fundamentally amphipathic,
featuring a hydrophobic steroid nucleus and a hydrophilic polyamine side chain.

Key Structural Features:
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» Sterol Core: The foundation is a cholestane skeleton, a C27 steroid. Key stereochemical
features include a trans-fused A/B ring system (5a-cholestane) and a 7a-hydroxyl group.[5]

e Polyamine Side Chain: A spermidine moiety is attached to the C-3 position of the sterol core
via an amino linkage (33-amino configuration).[1] This polycationic chain is crucial for many
of squalamine's biological interactions.

o Sulfated Side Chain: The aliphatic side chain at C-17 terminates with a sulfate group
attached to the hydroxyl at the C-24 position. The stereochemistry at this position is
specifically (24R).[1]

o Lactate Salt: For pharmaceutical use, the basic squalamine molecule is prepared as its
lactate salt. The lactate anion forms an ionic bond with one of the protonated amino groups
of the spermidine chain.[2]

At physiological pH, the spermidine moiety is polycationic, while the sulfate group is anionic,
making the molecule a zwitterion with a net positive charge.[1]

Systematic IUPAC Name: [(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-
aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-
tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;
(2S)-2-hydroxypropanoic acid;hydrate.[2]

Data Presentation: Chemical Properties

Property Value Source(s)
Molecular Formula C37H73N309S (hydrate) [2][6]
Molecular Weight 736.1 g/mol (hydrate) [2][6]
Parent Compound Squalamine [2]

Parent Formula C34H65N305S [51[7]
Parent Mol. Weight 628.0 g/mol [51[7]
Appearance Lyophilized powder [8]

Purity >97%. (for research-grade 81[9]

material)

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Squalamine
https://en.wikipedia.org/wiki/Squalamine
https://www.benchchem.com/product/b192432?utm_src=pdf-body
https://en.wikipedia.org/wiki/Squalamine
https://www.benchchem.com/product/b192432?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Squalamine-lactate-hydrate
https://en.wikipedia.org/wiki/Squalamine
https://pubchem.ncbi.nlm.nih.gov/compound/Squalamine-lactate-hydrate
https://pubchem.ncbi.nlm.nih.gov/compound/Squalamine-lactate-hydrate
https://go.drugbank.com/salts/DBSALT002826
https://pubchem.ncbi.nlm.nih.gov/compound/Squalamine-lactate-hydrate
https://go.drugbank.com/salts/DBSALT002826
https://pubchem.ncbi.nlm.nih.gov/compound/Squalamine-lactate-hydrate
https://pubchem.ncbi.nlm.nih.gov/compound/Squalamine
https://precision.fda.gov/ginas/app/ui/substances/aeac748a-9a8f-43a2-b17a-d60882b5fe81
https://pubchem.ncbi.nlm.nih.gov/compound/Squalamine
https://precision.fda.gov/ginas/app/ui/substances/aeac748a-9a8f-43a2-b17a-d60882b5fe81
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2021.680026/full
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2021.680026/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8249941/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b192432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of Squalamine Lactate

Due to the low natural abundance of squalamine, chemical synthesis is necessary to obtain
sufficient quantities for research and clinical trials.[10] Various synthetic routes have been
developed, typically starting from commercially available and structurally related steroids. The
main challenges in the synthesis include the stereoselective construction of the sterol core, the
efficient introduction of the spermidine side chain, and the regioselective sulfation of the C-24
hydroxy! group.

General Synthetic Strategy

Most syntheses follow a convergent approach where the modified sterol core is prepared
separately from the polyamine side chain, which is then coupled in a later step. A key
transformation is often a reductive amination reaction to attach the spermidine moiety to the C-
3 keto group of a cholestan-3-one intermediate.[11]
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Caption: General workflow for the chemical synthesis of squalamine lactate.
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Key Synthetic Routes

Synthesis from Methyl Chenodeoxycholanate: A concise and highly stereoselective synthesis
was developed starting from readily available methyl chenodeoxycholanate, which already
contains the required 7a-hydroxyl group. The synthesis was accomplished in nine steps with
an overall yield of 14%.[12] Key steps included the construction of the trans A/B-ring system
and an efficient asymmetric isopropylation to introduce the C-24R hydroxyl group.[12]

Synthesis from a Microbial Metabolite: A short formal synthesis was described starting from
3-keto-23,24-bisnorchol-4-en-22-0l.[13] This route utilizes a microbial biotransformation as a

key step to introduce necessary hydroxyl groups. The efficiency of this route relies on the
regioselective oxidation and sulfation at the C-24 position in the presence of a free C-7
alcohol.[13]

e Synthesis from Desmosterol: A formal total synthesis was achieved from a derivative of
desmosterol.[10][14] This route involved 11 steps to reach squalamine, with a key
intermediate, (5a,70,24R)-7,24-dihydroxy-cholestan-3-one, being synthesized in 10 steps
with a 16% overall yield.[14] The final reductive amination step was optimized by using
sodium cyanoborohydride to achieve a 60% yield for that specific step.[10]

Data Presentation: Synthesis Yields

Starting Material Number of Steps Overall Yield Source(s)
Methyl
14% [12]
Chenodeoxycholanate
Desmosterol
o 11 7.4% [14]
Derivative
3-Keto-50-
14 19% [15]

chenodeoxycholanate

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of complex molecules

like squalamine. Below are representative protocols for two key stages of the synthesis: the
attachment of the polyamine side chain and the final salt formation.
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Protocol 1: Reductive Amination for Spermidine
Attachment (Representative)

This protocol is a representative procedure for the key reductive amination step based on
methods described in the literature for attaching polyamines to steroid ketones.[11]

Objective: To couple a 3-keto-cholestane intermediate with a spermidine equivalent via
reductive amination.

Materials & Equipment:

6-ketocholestanol (or analogous 3-keto-squalamine precursor)

e Spermine or spermidine equivalent

 Titanium(lV) isopropoxide

¢ Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)
e Anhydrous methanol

o Two-necked round-bottom flask, magnetic stirrer, argon/nitrogen inlet, low-temperature bath
(-78 °C)

Procedure:

« A mixture of the steroid ketone (1.0 eq), titanium(lV) isopropoxide (5.2 eq), and the
polyamine (2.5 eq) is placed under an inert argon atmosphere in a two-necked round-bottom
flask.[11]

o Anhydrous methanol is added, and the resulting mixture is stirred at room temperature for 12
hours to facilitate the formation of the imine intermediate.[11]

e The flask is then cooled to -78 °C in a dry ice/acetone bath.

e Sodium borohydride (2.5 eq) is added portion-wise to the cold, stirring mixture.[11] The
stirring is continued for an additional 2 hours at this temperature to reduce the imine to the
secondary amine.[11]
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e The reaction is quenched by the slow addition of water (e.g., 1 mL) and the mixture is
allowed to warm to room temperature while stirring for 20-30 minutes.[11]

e The crude product is then extracted using an appropriate organic solvent (e.g.,
dichloromethane), washed, dried, and purified by column chromatography on silica gel to
afford the desired aminosterol.[11]

Protocol 2: Preparation of Squalamine Lactate (Final
Step)

This protocol is adapted from a patent describing the synthesis of crystalline squalamine
lactate.

Objective: To convert crude squalamine free base into the solid lactate salt.

Materials & Equipment:

Crude squalamine (from previous synthetic step)

Anhydrous 200 proof ethanol

L-(+)-Lactic acid (90% aqueous solution)

75-L reactor equipped with a mechanical stirrer, addition funnel, thermocouple, and nitrogen
inlet.

Procedure:

Charge the reactor with crude squalamine (e.g., 2,250 g, 3.58 mol) and anhydrous ethanol
(38 L).

e Stir the mixture and heat to 35-45 °C until all solids dissolve.

 In a separate container, prepare a solution of L-(+)-lactic acid (e.g., 717 g, 7.16 mol) in
anhydrous ethanol (4 L).

o Slowly add the lactic acid solution to the squalamine solution over a period of 1-2 hours,
maintaining the internal temperature at 35-45 °C.
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 After the addition is complete, hold the mixture at 35-45 °C for 1 hour.
e Cool the mixture to 20-25 °C over 1 hour. A solid precipitate should form.
o Continue cooling the mixture to 0-5 °C and hold for at least 3 hours.

« |solate the solid product by filtration and wash the filter cake with cold (0-5 °C) anhydrous
ethanol (e.g., 2 x4 L).

e Dry the product under vacuum at 40-50 °C to a constant weight to yield squalamine lactate.

Mechanism of Action: Inhibition of VEGF Signaling

Squalamine's anti-angiogenic activity is a result of its multifaceted interference with cellular
signaling cascades common to vascular endothelial growth factor (VEGF) and other mitogens.
[3][16] It does not directly inhibit VEGF production by tumor cells but rather blocks the
response of endothelial cells to these growth factors.[17] Squalamine binds to intracellular
membranes and displaces electrostatically bound proteins, including calmodulin.[1][16] This
disruption inhibits downstream signaling pathways, including the MAPK and Focal Adhesion
Kinase (FAK) pathways, which are critical for endothelial cell proliferation, migration, and tube
formation.[4][18]
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Caption: Squalamine's inhibition of the VEGF signaling pathway in endothelial cells.
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Conclusion

Squalamine lactate is a fascinating molecule, both for its complex chemical structure and its
potent, multi-faceted biological activity. Its total synthesis has been achieved through various
innovative routes, enabling its advancement into clinical trials. The key synthetic
transformations, particularly the stereoselective formation of the steroid core and the efficient
coupling of the spermidine side chain, represent significant achievements in organic synthesis.
Understanding the detailed structure and synthetic pathways of squalamine lactate is crucial
for the development of new analogs and for optimizing its production for potential therapeutic
applications in oncology and ophthalmology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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